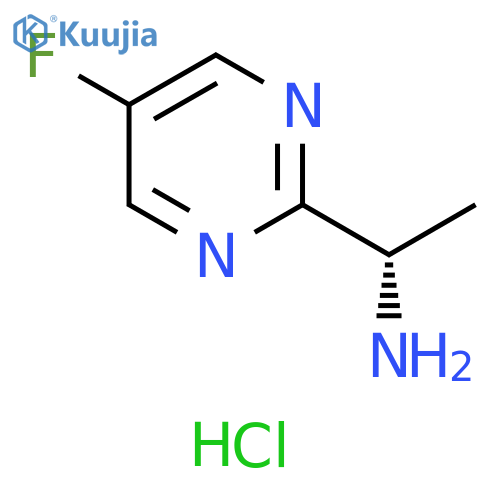

Cas no 1075756-60-3 (2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)-)

1075756-60-3 structure

商品名:2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)-

CAS番号:1075756-60-3

MF:C6H9ClFN3

メガワット:177.607163190842

CID:5156773

2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)- 化学的及び物理的性質

名前と識別子

-

- 2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)-

-

- インチ: 1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1

- InChIKey: FAXIYWZAHFHREE-WCCKRBBISA-N

- ほほえんだ: [C@H](C1=NC=C(F)C=N1)(N)C.Cl

2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM485303-1g |

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride(1x) |

1075756-60-3 | 95% | 1g |

$364 | 2023-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD244301-1g |

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride(1:x) |

1075756-60-3 | 95+% | 1g |

¥2604.0 | 2023-03-01 | |

| Ambeed | A148953-1g |

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride(1:x) |

1075756-60-3 | 95+% | 1g |

$368.0 | 2024-04-26 |

2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)- 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1075756-60-3 (2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)-) 関連製品

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1075756-60-3)2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)-

清らかである:99%

はかる:1g

価格 ($):331.0